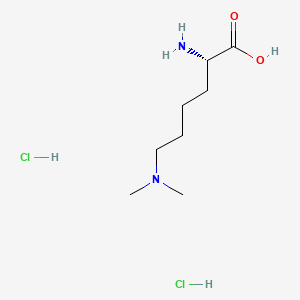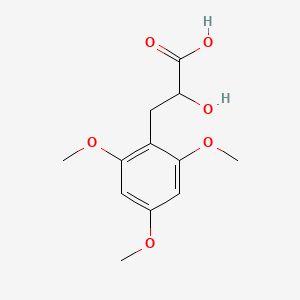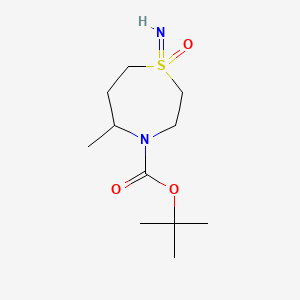![molecular formula C12H19NO7S B13477001 rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans” is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core, which is further functionalized with tert-butoxycarbonyl and carboxylic acid groups. The presence of these functional groups makes the compound versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves multiple steps, including the formation of the oxathiino-pyrrole core and subsequent functionalization. The key steps in the synthesis include:
Formation of the Oxathiino-Pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core.
Functionalization: The core structure is then functionalized with tert-butoxycarbonyl and carboxylic acid groups through a series of reactions, including esterification and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxathiino group allows for oxidation reactions, which can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its functional groups can interact with various biological targets, making it useful for drug discovery and development.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other oxathiino-pyrrole derivatives and molecules with similar functional groups, such as:
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
Uniqueness
The uniqueness of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans lies in its specific combination of functional groups and core structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C12H19NO7S |
|---|---|
分子量 |
321.35 g/mol |
IUPAC名 |
(4aR,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C12H19NO7S/c1-11(2,3)20-10(16)13-6-8-12(7-13,9(14)15)19-4-5-21(8,17)18/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChIキー |
XQUINMARTKEQHJ-PELKAZGASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@](C1)(OCCS2(=O)=O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(OCCS2(=O)=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


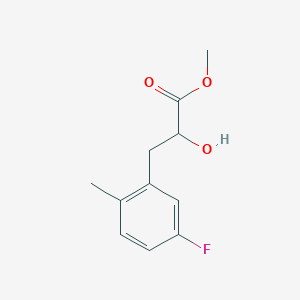



![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
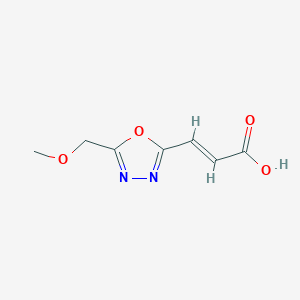
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
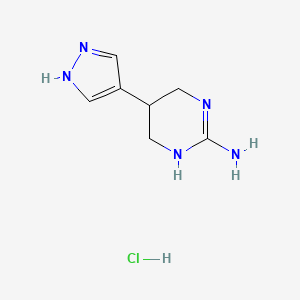
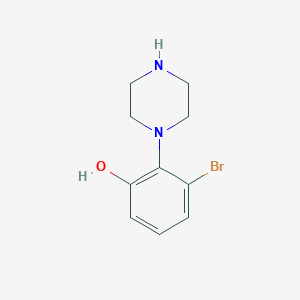

![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
